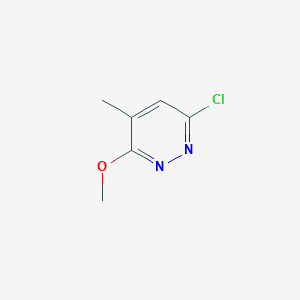

6-Chloro-3-methoxy-4-methylpyridazine

Descripción

Significance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemical research, particularly in drug discovery and development. sigmaaldrich.comgoogle.com Its unique physicochemical properties, such as a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, make it an attractive component for designing molecules that can interact effectively with biological targets. sigmaaldrich.com Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sigmaaldrich.comnih.gov This biological versatility has led to the incorporation of the pyridazine core into numerous compounds targeting a diverse range of enzymes and receptors. sigmaaldrich.com Beyond pharmaceuticals, these heterocycles are also integral to the development of agrochemicals, such as herbicides, and have found applications in materials science, including the advancement of Organic Light Emitting Diodes (OLEDs).

Overview of Halogenated and Methoxylated Pyridazine Derivatives

The functionalization of the pyridazine core with halogen and methoxy (B1213986) groups significantly enhances its synthetic utility and modulates its biological activity. Halogenated pyridazines, particularly chlorinated derivatives, are valuable intermediates in organic synthesis. The chlorine atom acts as an effective leaving group, making the pyridazine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. googleapis.comresearchgate.net This reactivity allows for the straightforward introduction of various functional groups, providing a pathway to a diverse library of more complex molecules. googleapis.com

Methoxylated pyridazines are also of great interest. The methoxy group, being an electron-donating group, can influence the electronic properties of the pyridazine ring, affecting its reactivity and interaction with biological targets. Furthermore, the introduction of a methoxy group can alter the compound's solubility and metabolic stability, which are critical parameters in drug design.

Rationale for In-depth Investigation of 6-Chloro-3-methoxy-4-methylpyridazine

The compound 6-Chloro-3-methoxy-4-methylpyridazine is of particular interest because it combines the foundational pyridazine scaffold with three distinct functional groups: a chloro group, a methoxy group, and a methyl group. This specific arrangement of substituents creates a versatile chemical building block. The chloro group at the 6-position provides a reactive site for nucleophilic substitution, enabling its use as a precursor for more elaborate molecular architectures. googleapis.com The methoxy and methyl groups at the 3- and 4-positions, respectively, modify the electronic and steric properties of the ring, which can be crucial for tuning the biological activity of its derivatives. This compound serves as a key starting material for synthesizing compounds with potential therapeutic applications, particularly in developing treatments for neurological and inflammatory diseases by targeting enzymes like phosphodiesterase 4 (PDE4). Its utility as an intermediate in the synthesis of kinase inhibitors for cancer therapy further underscores the rationale for its detailed investigation. googleapis.com

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-3-methoxy-4-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(7)8-9-6(4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFMVHDPLKHDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Methoxy 4 Methylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 6-Chloro-3-methoxy-4-methylpyridazine can be achieved.

The ¹H NMR spectrum of 6-Chloro-3-methoxy-4-methylpyridazine is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule: the aromatic proton on the pyridazine (B1198779) ring, the protons of the methoxy (B1213986) group, and the protons of the methyl group.

The single aromatic proton (H-5) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. Its chemical shift is influenced by the adjacent chloro and methyl substituents. The methoxy group (-OCH₃) protons are expected to produce a sharp singlet further upfield, likely in the range of δ 3.9–4.2 ppm, characteristic of methoxy groups attached to an electron-deficient aromatic ring. The methyl group (-CH₃) protons at the C-4 position would also appear as a singlet, expected in the region of δ 2.2–2.5 ppm. No significant proton-proton coupling is expected as the protons are separated by more than three bonds.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-3-methoxy-4-methylpyridazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (aromatic) | 7.0 - 7.5 | Singlet (s) |

| -OCH₃ (methoxy) | 3.9 - 4.2 | Singlet (s) |

| -CH₃ (methyl) | 2.2 - 2.5 | Singlet (s) |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in 6-Chloro-3-methoxy-4-methylpyridazine. The chemical shifts are influenced by the electronegativity of the substituents and the nature of the pyridazine ring.

The carbon atom C-3, bonded to the electronegative oxygen of the methoxy group, and C-6, bonded to the chlorine atom, are expected to be the most downfield of the ring carbons, likely appearing in the δ 155–165 ppm and δ 150–160 ppm ranges, respectively. The quaternary carbon C-4, attached to the methyl group, is predicted to resonate around δ 135–145 ppm. The protonated ring carbon, C-5, is expected to be found further upfield, in the region of δ 115–125 ppm. The methoxy carbon (-OCH₃) signal is anticipated around δ 55–60 ppm, while the methyl carbon (-CH₃) signal would be the most upfield, typically in the δ 15–20 ppm range. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-3-methoxy-4-methylpyridazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 165 |

| C-6 | 150 - 160 |

| C-4 | 135 - 145 |

| C-5 | 115 - 125 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

Advanced NMR Techniques for Complex Structure Confirmation (e.g., 2D NMR)

To unambiguously confirm the predicted structure and the assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the ¹H signal at δ ~7.3 ppm to the ¹³C signal at δ ~120 ppm (C-5), the methoxy proton signal (δ ~4.1 ppm) to its carbon (δ ~57 ppm), and the methyl proton signal (δ ~2.4 ppm) to its carbon (δ ~17 ppm). researchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing the connectivity across the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The methyl protons (-CH₃) showing correlations to the ring carbons C-3, C-4, and C-5.

The methoxy protons (-OCH₃) showing a strong correlation to the C-3 carbon.

The aromatic proton (H-5) showing correlations to C-3, C-4, and C-6. These long-range correlations would provide unequivocal evidence for the substitution pattern on the pyridazine ring. researchgate.netyoutube.com

Correlation Spectroscopy (COSY): In this specific molecule, the COSY experiment would be of limited use for the ring structure as there are no vicinal protons to show coupling. However, it would confirm the absence of proton-proton coupling for all observed signals. researchgate.netyoutube.com

Vibrational Spectroscopy

The FT-IR spectrum of 6-Chloro-3-methoxy-4-methylpyridazine would display characteristic absorption bands corresponding to the vibrations of its functional groups. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups are expected in the 2950–3100 cm⁻¹ region. The pyridazine ring stretching vibrations (C=C and C=N) would likely appear as a series of bands in the 1400–1600 cm⁻¹ region. A strong band characteristic of the C-O stretching of the aryl-ether linkage in the methoxy group is expected around 1250–1280 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, anticipated between 700 and 800 cm⁻¹. nih.govresearchgate.netnist.gov

Table 3: Predicted FT-IR Absorption Bands for 6-Chloro-3-methoxy-4-methylpyridazine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2950 - 3000 | Medium |

| Pyridazine Ring Stretch (C=N, C=C) | 1400 - 1600 | Medium-Strong |

| C-H Bending | 1350 - 1450 | Medium |

| C-O Stretch (Aryl Ether) | 1250 - 1280 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds. The FT-Raman spectrum of 6-Chloro-3-methoxy-4-methylpyridazine is expected to show strong signals for the symmetric stretching vibrations of the pyridazine ring. The ring breathing mode, a symmetric vibration of the entire ring system, should give a particularly intense Raman band, likely in the 990–1050 cm⁻¹ region. C-H stretching and bending vibrations will also be present, though their intensities may differ from the FT-IR spectrum. The C-Cl stretch is also expected to be Raman active. researchgate.netnih.gov

Table 4: Predicted FT-Raman Shifts for 6-Chloro-3-methoxy-4-methylpyridazine

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2950 - 3000 | Medium-Strong |

| Pyridazine Ring Stretch (C=N, C=C) | 1400 - 1600 | Strong |

| Ring Breathing Mode | 990 - 1050 | Strong |

| C-O Stretch (Aryl Ether) | 1250 - 1280 | Weak |

| C-Cl Stretch | 700 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within molecules like 6-Chloro-3-methoxy-4-methylpyridazine. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In pyridazine and its derivatives, the principal electronic transitions observed are typically of the π → π* and n → π* types. aip.org

The pyridazine ring is an aromatic heterocycle containing two nitrogen atoms. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions, or non-bonding to anti-bonding transitions, involve the promotion of an electron from one of the nitrogen atoms' lone pairs (a non-bonding orbital) to a π* antibonding orbital. aip.org These transitions are typically of lower energy and intensity compared to π → π* transitions.

Substituents on the pyridazine ring significantly influence the energy and intensity of these electronic transitions. The methoxy (-OCH₃), chloro (-Cl), and methyl (-CH₃) groups on 6-Chloro-3-methoxy-4-methylpyridazine can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). For instance, the electron-donating methoxy group and the electron-withdrawing chlorine atom can alter the electron density of the pyridazine ring, thereby affecting the energy levels of the molecular orbitals.

| Compound Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzonitrile | Ethanol (B145695) | 323 | 26,086 | nih.gov |

| Pyridazine-Phenoxazine Derivative (2PO-PYD) | Toluene | ~400 | Not Specified | nih.gov |

| Pyridazine-Acridine Derivative (2AC-PYD) | Toluene | ~380 | Not Specified | nih.gov |

X-ray Crystallography of Pyridazine Derivatives

The conformation of pyridazine derivatives in the solid state is heavily influenced by the nature and position of their substituents. X-ray diffraction studies have revealed that the pyridazine ring itself can adopt various conformations depending on its degree of saturation and substitution pattern.

For aromatic pyridazine derivatives, the heterocyclic ring is generally planar. nih.govnih.gov In many substituted pyridazines, the entire molecule strives for planarity to maximize conjugation, though steric hindrance from bulky substituents can cause rings to twist relative to each other. For instance, in the crystal structure of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, the molecule is essentially planar, with a very small dihedral angle of 2.21° between the phenyl ring and the bicyclic system. nih.gov Similarly, another triazolopyridazine derivative was found to be almost completely planar. nih.gov

In contrast, non-aromatic or partially saturated pyridazine rings, such as those in dihydropyridazines or tetrahydropyridazines, exhibit non-planar conformations like twist-boat or half-chair forms. rsc.org The specific conformation adopted is a balance of minimizing steric strain and optimizing electronic interactions within the molecule. Computational studies, often using DFT, complement experimental X-ray data by predicting the most stable conformations in the gas phase, which can then be compared to the solid-state structure to understand the effects of crystal packing forces. researchgate.nethhu.de

| Compound Class | Observed Conformation | Reference |

|---|---|---|

| Annulated Triazolopyridazines | Essentially Planar | nih.govnih.gov |

| 3,6-bis(4-triazolyl)pyridazines | Anti-conformation of triazole-pyridazine linkages | researchgate.nethhu.de |

| Dihydropyridazines | Twist-boat | rsc.org |

| Tetrahydropyridazines | Half-chair | rsc.org |

| Hexahydropyridazines | Chair | rsc.org |

The way molecules arrange themselves in a crystal is directed by a network of intermolecular interactions. For pyridazine derivatives, hydrogen bonding and π-π stacking are dominant forces that determine the crystal packing. nih.gov

The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. nih.gov They can form C–H···N hydrogen bonds with hydrogen atoms from neighboring molecules. For example, in the crystal structure of a triazolopyridazine derivative, C–H···N bonds connect adjacent molecules. nih.gov These interactions, though weaker than conventional O-H···N or N-H···N bonds, play a significant role in stabilizing the crystal lattice.

Due to the aromatic nature of the pyridazine ring, π-π stacking interactions are also a common feature in the crystal structures of its derivatives. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. In several reported crystal structures of triazolopyridazine derivatives, molecules form dimeric pairs connected through π-π interactions, with centroid-to-centroid distances between the rings measured at approximately 3.5 to 3.7 Å. nih.govnih.gov These stacking interactions contribute significantly to the cohesion and thermal stability of the crystal. The specific arrangement, such as herringbone or lamellar packing, can be tuned by altering the substituents on the pyridazine core. hhu.de

Computational and Theoretical Investigations of 6 Chloro 3 Methoxy 4 Methylpyridazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies were found that performed quantum chemical calculations on 6-Chloro-3-methoxy-4-methylpyridazine.

Detailed information regarding the optimized geometry and conformational analysis of 6-Chloro-3-methoxy-4-methylpyridazine is not available in the reviewed literature.

There are no available data from vibrational frequency calculations or Potential Energy Distribution (PED) analysis for 6-Chloro-3-methoxy-4-methylpyridazine.

A detailed electronic structure analysis for 6-Chloro-3-methoxy-4-methylpyridazine has not been reported in the searched scientific literature.

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 6-Chloro-3-methoxy-4-methylpyridazine are not available.

Molecular Electrostatic Potential (MEP) maps to identify the reactive sites of 6-Chloro-3-methoxy-4-methylpyridazine have not been published.

Information from Natural Bond Orbital (NBO) analysis, which would describe hyperconjugative interactions and charge delocalization within 6-Chloro-3-methoxy-4-methylpyridazine, could not be found.

Electronic Structure Analysis

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides insight into the distribution of electron density, which is crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. The calculation assigns the total electron population among the different atoms, helping to identify electrophilic and nucleophilic sites.

For 6-Chloro-3-methoxy-4-methylpyridazine, a Mulliken population analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would reveal the charge distribution across the pyridazine (B1198779) ring and its substituents. The analysis would likely show that the nitrogen atoms in the pyridazine ring carry a negative charge due to their high electronegativity. The chlorine atom would also be expected to have a significant negative charge. Conversely, the carbon atoms, particularly those bonded to the electronegative nitrogen and chlorine atoms, would exhibit positive charges. Understanding these charge distributions is fundamental for predicting how the molecule will interact with other reagents or biological targets.

Table 1: Illustrative Mulliken Atomic Charges for 6-Chloro-3-methoxy-4-methylpyridazine This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact analysis are not publicly available.

| Atom Number | Atom Type | Mulliken Charge (e) |

| 1 | C | +0.15 |

| 2 | C | -0.10 |

| 3 | C (methoxy) | +0.20 |

| 4 | C (methyl) | -0.25 |

| 5 | N | -0.35 |

| 6 | N | -0.38 |

| 7 | Cl | -0.22 |

| 8 | O | -0.45 |

Prediction of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data processing and communication. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). dtic.mil These properties describe how the molecule's electron cloud is distorted by an external electric field. A high hyperpolarizability value suggests a strong NLO response. mdpi.com

The NLO properties of 6-Chloro-3-methoxy-4-methylpyridazine can be investigated using quantum chemical calculations, often employing DFT. nih.gov The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro, pyridazine ring nitrogens) groups can create a "push-pull" system, which is a common feature in molecules with significant NLO activity. nih.gov Calculations would determine the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). The magnitude of β₀ is a key indicator of the molecule's potential as an NLO material. mdpi.com The results are often compared to known NLO materials like urea (B33335) for benchmarking.

Table 2: Predicted Non-Linear Optical Properties of 6-Chloro-3-methoxy-4-methylpyridazine This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 3.50 | Debye |

| Mean Polarizability (α) | 15.2 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β₀) | 8.5 x 10⁻³⁰ | esu |

Mechanistic Computational Studies

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. For a substituted pyridazine like 6-Chloro-3-methoxy-4-methylpyridazine, these studies can elucidate how it participates in reactions, such as nucleophilic aromatic substitution.

Theoretical studies can model the entire pathway of a chemical reaction, from reactants to products. By calculating the potential energy surface, researchers can identify the most favorable reaction route. This involves determining the energy of the reactants, products, and any intermediates or transition states. The energy barrier, or activation energy, is the energy difference between the reactants and the highest-energy transition state. A lower energy barrier indicates a faster reaction. For 6-Chloro-3-methoxy-4-methylpyridazine, this could be applied to study its synthesis or its reactions with other molecules, providing a quantitative measure of its reactivity.

Along a reaction pathway, molecules pass through high-energy transition states and may form temporary, more stable intermediates. mdpi.com Computational methods can determine the precise three-dimensional structure and energy of these transient species. Frequency calculations are used to confirm their nature; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while intermediates have all real frequencies. Characterizing these structures is essential for a complete understanding of the reaction mechanism.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energy barriers. nih.gov Computational models can account for these effects using implicit or explicit solvent models. An implicit model, like the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. These calculations can reveal how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the reaction's kinetics and thermodynamics. For reactions involving 6-Chloro-3-methoxy-4-methylpyridazine, evaluating different solvents computationally could help in optimizing experimental reaction conditions.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For 6-Chloro-3-methoxy-4-methylpyridazine, molecular docking studies could be performed to explore its potential as an inhibitor for various protein targets. nih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (often expressed in kcal/mol). A lower binding energy suggests a more stable and favorable interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These insights can guide the design of more potent and selective analogs.

Table 3: Example Molecular Docking Results for 6-Chloro-3-methoxy-4-methylpyridazine with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -7.8 | LYS 76, LEU 120 | Hydrogen Bond, Hydrophobic |

| Protease Y | -6.5 | ASP 25, GLY 27 | Hydrogen Bond, van der Waals |

| Transferase Z | -8.2 | TYR 228, PHE 268 | Pi-Pi Stacking, Hydrophobic |

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for pyridazine derivatives, particularly those bearing a good leaving group like a halogen. wikipedia.org The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates this reaction, making it more reactive towards nucleophiles than benzene. thieme-connect.depearson.com

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the C6 position). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (Cl⁻). This step is typically fast.

For 6-Chloro-3-methoxy-4-methylpyridazine, the attack of a nucleophile at the C6 position results in a Meisenheimer complex where the negative charge is stabilized by the adjacent ring nitrogen (N1) and the para nitrogen (N2). The presence of other electron-withdrawing groups ortho or para to the leaving group can further stabilize this intermediate and accelerate the reaction. wikipedia.org While the methoxy (B1213986) and methyl groups are not strongly withdrawing, the inherent electron deficiency of the diazine ring itself is sufficient to activate the C6 position for SNAr. proquest.com

Factors Influencing Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity in reactions of 6-Chloro-3-methoxy-4-methylpyridazine is primarily dictated by the electronic landscape of the pyridazine ring.

SNAr Reactions: Nucleophilic attack is highly regioselective, occurring almost exclusively at the C6 position due to the presence of the excellent chloro leaving group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, also show high regioselectivity. For instance, in dihalopyridazines, the reaction often occurs selectively at the more reactive C-Br bond over a C-Cl bond, demonstrating the influence of the leaving group's nature. thieme-connect.com In the case of 6-Chloro-3-methoxy-4-methylpyridazine, the single chloro substituent directs the substitution to C6.

Stereoselectivity is not a major consideration for reactions directly involving the aromatic pyridazine ring of 6-Chloro-3-methoxy-4-methylpyridazine itself, as the ring is planar and achiral. Stereoselectivity becomes relevant only if a reaction introduces a new chiral center, for example, through the use of a chiral nucleophile or catalyst in a substitution reaction, or in reactions involving side-chains that could be modified to create stereocenters.

Role of Chlorine and Methoxy Substituents in Directing Reactivity

The substituents on the pyridazine ring play crucial roles in modulating its reactivity and directing the course of chemical reactions. proquest.com

Chlorine Substituent (at C6):

Activating Group for SNAr: The primary role of the chlorine atom at the C6 position is to serve as a leaving group in nucleophilic aromatic substitution reactions. thieme-connect.com

Inductive Effect: As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I), which further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack at the carbon to which it is attached.

Methoxy Substituent (at C3):

Resonance Effect: The methoxy group has a lone pair of electrons on the oxygen atom that can be delocalized into the pyridazine ring, exhibiting an electron-donating resonance effect (+R). This effect increases the electron density at the ortho (C2 and C4) and para (C6) positions.

Inductive Effect: Oxygen is more electronegative than carbon, so the methoxy group also has an electron-withdrawing inductive effect (-I).

The combined electronic effects of these substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Primary Role in Reactivity |

| Chlorine | C6 | -I (Electron-withdrawing) | +R (Weakly donating) | Excellent leaving group for SNAr |

| Methoxy | C3 | -I (Electron-withdrawing) | +R (Electron-donating) | Modulates ring electronics |

| Methyl | C4 | +I (Electron-donating) | N/A | Minor electronic modulation |

Photochemical Transformations of Pyridazine Derivatives (e.g., N-oxide reactions)

Pyridazine derivatives, particularly their N-oxides, are known to undergo a variety of photochemical transformations upon exposure to UV light. proquest.comnih.gov These reactions often involve complex rearrangements and can be a powerful tool for synthesizing other heterocyclic structures. nih.gov

A common photochemical pathway for pyridazine N-oxides involves an initial isomerization to a transient oxaziridine (B8769555) intermediate, which can then undergo ring-opening to form a diazo intermediate. nih.gov This reactive intermediate can then follow several pathways: researchgate.netnih.gov

Cyclization: The diazo intermediate can cyclize to form pyrazole (B372694) derivatives. proquest.comnih.gov

Nitrogen Extrusion: The intermediate may lose a molecule of nitrogen (N₂) to form furan (B31954) derivatives. researchgate.net

For example, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide yields both a pyrazole and a furan product. researchgate.net The specific pathway taken and the final products depend on the substituents present on the pyridazine ring and the reaction conditions. The incorporation of a chlorine atom at the C6 position has been shown to be crucial for promoting photodeoxygenation, a pathway where the N-oxide is converted back to the parent pyridazine, releasing an oxygen atom. nih.gov This makes pyridazine N-oxides potential photoactivatable sources of reactive oxygen species. nih.gov

| Photoreaction Pathway | Intermediate(s) | Typical Product(s) | Reference |

| Photoisomerization | Oxaziridine, Diazoalkene | Pyrazoles | proquest.comnih.gov |

| Photofragmentation | Diazoalkene | Furans (after N₂ loss) | researchgate.net |

| Photodeoxygenation | Excited State N-Oxide | Parent Pyridazine + O(³P) | nih.gov |

Investigation of Ring Opening and Rearrangement Mechanisms

Beyond photochemical methods, the pyridazine ring can undergo opening and rearrangement through other mechanisms, notably under the influence of strong nucleophiles. One such mechanism is the SN(ANRORC) pathway, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wur.nl

This mechanism is sometimes observed in the amination of electron-deficient azaheterocycles with potent nucleophiles like potassium amide in liquid ammonia (B1221849). wur.nl The process involves:

Addition: The nucleophile adds to an electron-deficient carbon of the ring (e.g., a position ortho to a nitrogen atom), forming a σ-adduct.

Ring Opening: The heterocyclic ring cleaves, typically between a nitrogen and a carbon atom, to form an open-chain intermediate.

Ring Closure: The open-chain intermediate re-cyclizes in a different manner to form a new heterocyclic ring, often expelling a substituent from the original ring.

While SNAr is more common for 6-chloropyridazines, the possibility of an ANRORC mechanism cannot be entirely ruled out under specific, strongly basic conditions, especially if the primary substitution site is hindered. Computational studies have also explored pericyclic cascade reactions involving tetrazines that lead to pyridazines, which involve key ring-opening steps. acs.org

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism is an important consideration for pyridazine derivatives that contain substituents with mobile protons, such as hydroxyl, thiol, or amino groups. rsc.orgresearchgate.net A classic example is the equilibrium between pyridazin-3-one and 3-hydroxypyridazine. arkat-usa.org

For 6-Chloro-3-methoxy-4-methylpyridazine, the methoxy group is "fixed," meaning it does not have a proton that can participate in tautomerism. Therefore, this specific molecule does not exhibit tautomeric equilibria.

However, if the methoxy group were replaced by a hydroxyl group (forming 6-Chloro-4-methylpyridazin-3(2H)-one), a significant tautomeric equilibrium would exist:

Lactam Form (Pyridazinone) ⇌ Lactim Form (Hydroxypyridazine)

The position of this equilibrium is highly dependent on factors like the solvent, pH, and the electronic nature of other substituents on the ring. researchgate.netarkat-usa.org Generally, the pyridazinone (lactam) form is the predominant species in most solvents. researchgate.net The presence of an electron-donating substituent, such as a pyrrolyl group, can shift the equilibrium slightly towards the hydroxy (lactim) form. arkat-usa.org

This tautomerism has a profound impact on reactivity:

The lactam form behaves like an amide and can undergo N-alkylation.

The lactim form has a phenolic-like hydroxyl group and can undergo O-alkylation.

Therefore, reactions with electrophiles can yield different products (N-substituted vs. O-substituted) depending on which tautomer reacts, which is in turn influenced by the reaction conditions.

Conclusion

6-Chloro-3-methoxy-4-methylpyridazine is a synthetically valuable heterocyclic compound. Its importance stems from the combination of the biologically significant pyridazine (B1198779) core with strategically placed chloro, methoxy (B1213986), and methyl functional groups. The chloro group provides a reactive handle for nucleophilic substitution, making the compound a versatile intermediate for constructing more complex molecules. This utility is prominently demonstrated in the field of medicinal chemistry, where it serves as a key precursor in the synthesis of advanced enzyme inhibitors, such as those targeting FGFR kinases for cancer treatment. The continued use of this and similar pyridazine derivatives in chemical synthesis highlights the enduring importance of this heterocyclic scaffold in the pursuit of novel therapeutic agents.

Structure Activity Relationships Sar and Structure Property Relationships Spr in 6 Chloro 3 Methoxy 4 Methylpyridazine Derivatives

Impact of Substituent Variation on Chemical Reactivity and Stability

The reactivity of the 6-Chloro-3-methoxy-4-methylpyridazine core is primarily governed by the electron-deficient nature of the pyridazine (B1198779) ring, which is further modulated by its substituents. The chlorine atom at the C6 position is a key handle for synthetic modification, being susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov

The stability of the pyridazine ring and the reactivity of the C6-chloro group are significantly influenced by the nature of other substituents on the ring. In related dichloropyridazine systems, the site-selectivity of Suzuki-Miyaura coupling is heavily dependent on the electronic and steric properties of substituents at other positions. For instance, the introduction of amine groups at the C4 position directs the coupling reaction to the C3 position (proximal to the amine), whereas non-basic substituents at C4 favor reaction at the C6 position, suggesting a complex interplay of electronic activation and steric hindrance. nih.govrsc.org

Variations on the 6-Chloro-3-methoxy-4-methylpyridazine scaffold would be expected to follow similar principles. Replacing the C4-methyl group with a more potent electron-donating group could increase the electron density of the ring, potentially decreasing the reactivity of the C6-chloro group towards nucleophilic attack. Conversely, introducing an electron-withdrawing group at the C5 position would further decrease the ring's electron density, enhancing the electrophilicity of the C6 position and making the chlorine more labile.

| Substituent Variation (on a related 3,6-dichloropyridazine (B152260) core) | Observed Impact on Suzuki Coupling Reactivity/Selectivity | Probable Rationale |

|---|---|---|

| Primary amine at C4 | Promotes reaction at C3 | Electronic effect / Catalyst coordination |

| Tertiary amine at C4 | Decreased reactivity and selectivity compared to primary amine | Increased steric bulk |

| Non-basic group at C4 | Promotes reaction at C6 | Steric hindrance at C3 directing the reaction to the less hindered C6 |

| Electron-withdrawing group on coupling partner (boronic acid) | Decreased reaction rate | Slower transmetalation step in the catalytic cycle preprints.orgpreprints.org |

Electronic and Steric Effects of Functional Groups on Molecular Interactions

The electronic and steric profile of 6-Chloro-3-methoxy-4-methylpyridazine derivatives is critical for their interactions with biological targets. The pyridazine ring itself possesses a significant dipole moment, which facilitates π-π stacking interactions with aromatic residues in proteins. researchgate.net The two adjacent nitrogen atoms act as hydrogen bond acceptors, a key feature for anchoring ligands within a receptor's binding pocket.

The substituents contribute distinct effects:

6-Chloro Group: As a halogen, chlorine is an electron-withdrawing group (via induction) and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

3-Methoxy Group: The methoxy (B1213986) group is electron-donating through resonance but electron-withdrawing through induction. Its net effect is typically electron-donating, increasing the electron density of the pyridazine ring. This can influence the basicity of the ring nitrogens and their ability to form hydrogen bonds. The methoxy group itself can also act as a hydrogen bond acceptor.

4-Methyl Group: The methyl group is a weak electron-donating group and provides steric bulk. This steric influence can be crucial for orienting the molecule within a binding site, either by creating favorable van der Waals interactions or by preventing unfavorable conformations.

The interplay of these effects defines the molecule's electrostatic potential surface, which governs how it is recognized by a biological target. Modifying these functional groups allows for the fine-tuning of these interactions to improve binding affinity and selectivity. For example, replacing the methyl group with a larger alkyl chain could probe for nearby hydrophobic pockets in a target protein, while altering the position or nature of the methoxy group could optimize hydrogen bonding networks.

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional extension (3D-QSPR) are computational methodologies used to correlate the structural features of molecules with their physicochemical properties. mdpi.commdpi.com For derivatives of 6-Chloro-3-methoxy-4-methylpyridazine, these models can predict properties like solubility, stability, and membrane permeability, which are critical for drug development.

A typical QSPR/3D-QSPR study involves calculating a set of molecular descriptors for a series of derivatives and then using statistical methods, like partial least squares (PLS), to build a predictive model. mdpi.com

Key Descriptors for Modeling:

2D Descriptors: Molecular weight, logP (lipophilicity), topological surface area (TPSA), number of hydrogen bond donors/acceptors, and various electronic and connectivity indices.

3D Descriptors: These are often derived from methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The output of a 3D-QSPR analysis is often visualized as contour maps, which highlight regions around the molecular scaffold where modifications are predicted to enhance or diminish a specific property. For instance, a map might show that adding a bulky, hydrophobic group at the C5 position would likely increase lipophilicity. While specific QSPR models for 6-Chloro-3-methoxy-4-methylpyridazine are not publicly available, the principles are widely applied to heterocyclic systems. researchgate.netnih.govnih.gov

| Descriptor Type | Example Descriptor | Property Predicted | Rationale for Inclusion in a Model |

|---|---|---|---|

| Physicochemical | LogP | Lipophilicity, Membrane Permeability | Crucial for absorption and distribution (ADME). |

| Topological | Polar Surface Area (PSA) | Cell Permeability, Blood-Brain Barrier Penetration | Relates to the molecule's ability to interact with polar environments. |

| Electronic | Dipole Moment | Solubility, Binding Interactions | Describes the polarity of the molecule. |

| 3D-Field (CoMFA/CoMSIA) | Steric Field | Binding Affinity, Receptor Fit | Identifies regions where steric bulk is favored or disfavored. |

| 3D-Field (CoMFA/CoMSIA) | Electrostatic Field | Binding Affinity, Selectivity | Highlights areas where positive or negative charge is beneficial. |

Correlation between Structural Features and Predicted Biological Activity

SAR studies on various pyridazine and pyridine (B92270) derivatives have provided valuable insights into how specific structural features correlate with biological activity, such as anticancer or anti-inflammatory effects. nih.govcu.edu.eg These findings can be extrapolated to guide the design of novel derivatives based on the 6-Chloro-3-methoxy-4-methylpyridazine scaffold.

Research on related heterocyclic compounds has shown that:

Methyl Group Substitution: The presence of a methyl group can be beneficial for activity. In some series of pyridazine anticancer agents, a methyl-substituted phenyl ring showed better activity than an unsubstituted phenyl ring. jst.go.jp Similarly, for certain pyridine derivatives, methyl substitution proved potent against breast cancer cell lines. nih.gov

Halogen Substitution: The presence of a chlorine atom often enhances biological potency. In one study of pyridazinone-based COX-2 inhibitors, the introduction of a chlorine atom significantly enhanced both the inhibitory activity and selectivity. cu.edu.eg In other series, chloro-derivatives exhibited the highest antibacterial activity. researchgate.net

Methoxy Group Substitution: Methoxy groups can also positively influence activity. Studies on pyridine derivatives found that the presence and position of -OMe groups enhanced antiproliferative activity against various cancer cell lines. nih.gov

These general trends suggest that the substituents on the 6-Chloro-3-methoxy-4-methylpyridazine core are promising for biological activity. Further optimization would involve synthesizing derivatives where each substituent is systematically varied. For example, moving the methyl group from C4 to C5, replacing the methoxy group with other alkoxy groups, or introducing different substituents at the C5 position would allow for a detailed exploration of the SAR and could lead to the identification of compounds with superior biological profiles.

| Structural Feature/Modification | Observed Effect on Biological Activity (in related heterocycles) | Example Target/Activity |

|---|---|---|

| Methyl group on an attached phenyl ring | Increased anticancer activity jst.go.jp | Colon Cancer (HCT-116) |

| Chlorine atom on the core structure | Enhanced COX-2 inhibition and selectivity cu.edu.eg | Anti-inflammatory (COX-2) |

| Methoxy group on the core structure | Enhanced antiproliferative activity nih.gov | Anticancer (various cell lines) |

| Replacement of a phenyl ring with a 2-chloro-3-pyridyl moiety | Variable effect on cytotoxic activity jst.go.jp | Anticancer (VEGFR) |

| Phosphoryl-substitution | Potent inhibition of Estrogen Receptor Alpha rsc.org | Hormone-dependent breast cancer |

Biological Activity Profiles and Molecular Mechanisms of Action in Vitro Studies

Antimicrobial Activity Investigations

The pyridazine (B1198779) scaffold has been a subject of investigation for its potential to combat various microbial pathogens.

While specific studies detailing the efficacy of 6-Chloro-3-methoxy-4-methylpyridazine against resistant bacterial strains were not found, the broader class of novel small molecules is under active investigation for activity against multidrug-resistant (MDR) pathogens. For instance, research into new classes of small molecules has demonstrated potent antimicrobial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 2–8 μg/mL. nih.gov These compounds also showed moderate activity against Gram-negative bacteria like Escherichia coli, with MIC values between 8–64 μg/mL. nih.gov The development of resistance to such new compounds appears to be slower compared to conventional antibiotics like ciprofloxacin. nih.gov

Research into pyridazine derivatives has shown promising antifungal properties. A study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed notable activity against several phytopathogenic fungi. researchgate.netnih.gov The synthesized compounds were tested for their ability to inhibit the growth of Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Several derivatives displayed significant antifungal effects, highlighting the potential of the chloropyridazine core in developing new antifungal agents. researchgate.netnih.gov

| Compound Derivative | Inhibition Rate (%) vs. G. zeae (at 50 mg/L) | Inhibition Rate (%) vs. F. oxysporum (at 50 mg/L) | Inhibition Rate (%) vs. C. mandshurica (at 50 mg/L) |

|---|---|---|---|

| Derivative 3a | 45.3 | 52.7 | 41.2 |

| Derivative 3d | 56.1 | 48.2 | 53.4 |

| Derivative 6a | 62.5 | 68.3 | 58.9 |

| Derivative 6d | 71.4 | 75.6 | 66.7 |

Efflux pumps are a significant cause of antimicrobial drug resistance, actively transporting therapeutic agents out of bacterial cells and contributing to treatment failure. nih.gov While specific studies on the interaction between 6-Chloro-3-methoxy-4-methylpyridazine and bacterial efflux pumps are not available, the development of efflux pump inhibitors is a promising strategy to restore the activity of existing antibiotics. nih.gov These inhibitors work to prevent the energy-dependent removal of drugs from cells. nih.gov The search for effective and tolerable pump inhibitors is ongoing due to their potential to counteract resistance mechanisms. nih.gov

Sortase A (SrtA) is a crucial enzyme in many Gram-positive bacteria, including S. aureus, that anchors surface proteins involved in virulence to the cell wall. nih.govmdpi.com Inhibiting this enzyme can disrupt bacterial adhesion and pathogenesis, making it an attractive target for anti-infective therapies with a potentially low risk of resistance development. mdpi.comnih.gov While numerous natural and synthetic compounds have been identified as Sortase A inhibitors, there is no specific evidence in the provided sources linking 6-Chloro-3-methoxy-4-methylpyridazine to the inhibition of this enzyme. nih.govnih.gov

Anticancer Activity Research

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its advantageous biological properties. nih.gov This has led to the exploration of its derivatives for anticancer applications.

Recent research has focused on synthesizing novel chloropyridazine hybrids designed to act as anticancer agents by inducing apoptosis. nih.gov A molecular hybridization strategy combined a 4-chloropyridazinoxyphenyl scaffold with other moieties, such as chalcones, which are known apoptotic inducers. nih.gov This approach aimed to create new compounds that could trigger programmed cell death in cancer cells. The resulting derivatives were tested against various human cancer cell lines, with several compounds demonstrating significant antiproliferative activity. For example, certain derivatives showed potent activity against liver (HuH7), breast (MCF-7, SKBR3), and cervical (HeLa) cancer cell lines, in some cases comparable or superior to the standard chemotherapeutic drug Doxorubicin. nih.gov

| Compound Derivative | Target Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Derivative 3c | SKBR3 | 0.04 ± 0.003 | Showed superior activity compared to Doxorubicin. |

| Derivative 3c | HeLa | 0.05 ± 0.002 | Showed superior activity compared to Doxorubicin. |

| Derivative 3d | HuH7 | 0.03 ± 0.001 | Demonstrated the best activity against this cell line. |

| Derivative 3d | MCF-7 | 0.06 ± 0.004 | Activity was greatly similar to Doxorubicin. |

Mechanisms of Kinase Inhibition

The pyridazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. While specific studies detailing the kinase inhibition profile of 6-Chloro-3-methoxy-4-methylpyridazine are not prevalent, related compounds have demonstrated significant activity. For instance, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered structurally analogous in certain respects to substituted pyridazines, were identified as potent dual Src/Abl kinase inhibitors. nih.gov This suggests that the nitrogen-containing heterocyclic core is amenable to binding within the ATP-binding pocket of various kinases, a common mechanism for this class of inhibitors. The specific substitutions on the pyridazine ring, such as the chloro, methoxy (B1213986), and methyl groups in 6-Chloro-3-methoxy-4-methylpyridazine, would modulate the binding affinity and selectivity for different kinases.

Anti-inflammatory Effects and Related Mechanisms

Derivatives of pyridazine have been investigated for their anti-inflammatory properties. The mechanisms underlying these effects are often attributed to the inhibition of key inflammatory mediators. For instance, studies on various heterocyclic compounds have shown that they can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the anti-inflammatory actions of some compounds are mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov While direct evidence for 6-Chloro-3-methoxy-4-methylpyridazine is not available, the pyridazine core is present in compounds with known anti-inflammatory activity.

Other Investigated Biological Activities

Research into the diverse biological activities of pyridazine derivatives has revealed potential applications in several therapeutic areas.

Antitubercular Activity: Several studies have highlighted the potential of pyridazine derivatives as antitubercular agents. neuroquantology.comnih.govneuroquantology.com A variety of substituted pyridazines have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis. nih.gov These findings suggest that the pyridazine nucleus could serve as a scaffold for the development of new antitubercular drugs. neuroquantology.com

Atypical Antidepressant, Serotonergic, and Dopaminergic Activities of Derivatives: A notable area of investigation for pyridazine derivatives has been in the field of neuroscience. Specifically, 3-aminopyridazine (B1208633) derivatives have been shown to exhibit atypical antidepressant, serotonergic, and dopaminergic activities. nih.gov Structure-activity relationship studies on a series of minaprine (B1677143) analogues, which contain a substituted pyridazine ring, have indicated that the serotonergic and dopaminergic activities can be modulated by altering the substituents on the pyridazine core. nih.gov The serotonergic activity appears to be influenced by the substituent at the 4-position, while dopaminergic activity is more dependent on the substituent at the 6-position. nih.gov

General Mechanisms of Interaction with Biological Targets

The interaction of pyridazine derivatives with biological targets is governed by the principles of molecular recognition, involving various non-covalent and potentially covalent interactions.

As discussed in the context of kinase inhibition, the pyridazine ring can act as a scaffold that presents substituents in a specific orientation to interact with the active site of enzymes. The nitrogen atoms of the pyridazine ring can form hydrogen bonds with amino acid residues in the enzyme's binding pocket, while the substituents can engage in hydrophobic, van der Waals, or electrostatic interactions. The specific nature of these interactions determines the potency and selectivity of the inhibitory activity.

Similarly, in the context of receptor binding, the pyridazine core and its substituents play a crucial role in the affinity and efficacy of the compound. For G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, the molecule must fit into a specific binding pocket. The structure-activity relationships of 3-aminopyridazine derivatives suggest that different parts of the molecule are responsible for interacting with different receptors. nih.gov For example, modifications to the substituents on the pyridazine ring can dissociate the serotonergic and dopaminergic activities, indicating distinct binding modes or interactions with the respective receptors. nih.gov

Applications in Advanced Chemical Research

Pyridazine (B1198779) Derivatives as Versatile Building Blocks in Complex Organic Synthesis

The utility of pyridazine derivatives, particularly those bearing a halogen atom like 6-Chloro-3-methoxy-4-methylpyridazine, as foundational building blocks in organic synthesis is well-documented. The chlorine atom at the 6-position is a key reactive handle, susceptible to nucleophilic substitution and cross-coupling reactions, which are cornerstone transformations in modern synthetic chemistry.

Researchers utilize compounds like 3-Chloro-6-methylpyridazine, a close structural analog, in nickel-catalyzed cross-coupling reactions with various aromatic and heteroaromatic halides. sigmaaldrich.com This methodology allows for the direct formation of carbon-carbon bonds, linking the pyridazine core to other complex molecular fragments. Similarly, 6-Chloro-3-methoxy-4-methylpyridazine can be envisaged as a substrate for widely used palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would enable the introduction of a wide array of substituents—including aryl, alkyl, and amino groups—at the 6-position, thereby generating a library of novel compounds from a single starting material.

Furthermore, the pyridazine scaffold itself can be constructed and subsequently elaborated. For instance, 3-amino-6-chloropyridazine (B20888) serves as a key precursor in the synthesis of fused heterocyclic systems like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine through a cyclocondensation reaction. mdpi.com This demonstrates the role of chloropyridazines in building intricate, polycyclic frameworks that are often sought after in medicinal chemistry for their rigid conformations and potential to interact with biological targets. The presence of the methoxy (B1213986) and methyl groups on 6-Chloro-3-methoxy-4-methylpyridazine can influence the reactivity of the ring and provide additional points for functionalization or steric control in these synthetic transformations.

Table 1: Selected Synthetic Reactions Utilizing Chloropyridazine Scaffolds

| Starting Material | Reaction Type | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine | Nickel-catalyzed cross-coupling | Aryl- and heteroaryl-pyridazines | P38 MAP kinase inhibitors | sigmaaldrich.com |

| 3-amino-6-chloropyridazine | Cyclocondensation / Nitration | Imidazo[1,2-b]pyridazines | Antikinetoplastid agents | mdpi.com |

| 3-Chloro-6-hydrazinopyridazine | Reaction with chloroacetyl chloride | Triazolo[4,3-b]pyridazines | Anxiolytic agents | arkat-usa.org |

Utilization in the Development of New Chemical Research Probes

Fluorescent probes are indispensable tools in chemical biology and materials science, designed to detect and visualize specific analytes, biological processes, or environmental changes through a measurable change in their fluorescence properties. nih.govrsc.org The design of such probes typically involves integrating a fluorophore (the light-emitting unit) with a recognition element (the unit that selectively interacts with the target).

While direct examples of 6-Chloro-3-methoxy-4-methylpyridazine being used as a research probe are not prominent in the literature, its structural features suggest a potential role in this area. The pyridazine ring can be part of a donor-acceptor (D-A) type fluorophore, where its electron-deficient nature is a valuable characteristic. nih.gov The synthesis of a probe could involve modifying the 6-Chloro-3-methoxy-4-methylpyridazine scaffold in several ways:

Displacement of the Chloro Group: The chlorine atom can be substituted with a known fluorophore or a recognition moiety. For example, reaction with an amino-functionalized coumarin (B35378) or fluorescein (B123965) derivative via nucleophilic aromatic substitution could tether a light-emitting unit to the pyridazine core.

Functionalization of the Methyl Group: The methyl group could be functionalized to introduce a reactive handle for conjugation to biomolecules or other sensing units.

Incorporation into a Larger System: The entire molecule can act as a precursor to a more complex probe. For instance, it could be incorporated into a larger conjugated system where the pyridazine unit modulates the electronic properties, and thus the fluorescence output, of the final molecule.

The development of such probes often relies on strategic chemical synthesis to link the different components. For example, the synthesis of a hydrazine-selective probe, HyP-2, was based on a retro-aza-Henry type reaction on a dipolar fluorophore platform, demonstrating the complex organic chemistry involved in probe development. nih.gov The creation of libraries of probes allows for efficient screening to identify candidates for specific applications, such as imaging enzymatic activity in tumors. rsc.org

Potential in Agrochemical Research as Novel Scaffolds

The pyridazine ring is a critical component in a number of commercially successful pesticides. agropages.com Its presence can confer desirable properties such as metabolic stability and potent biological activity. The development of new agrochemicals often involves the synthesis and screening of novel molecular scaffolds to identify compounds with high efficacy, low toxicity to non-target organisms, and new modes of action to combat resistance.

The structure of 6-Chloro-3-methoxy-4-methylpyridazine makes it an interesting starting point for agrochemical discovery. The chloro and methoxy groups are common features in many active agrochemicals. A patent has described the use of a complex molecule, (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine, for controlling unwanted microorganisms on plants. google.com Although this molecule is not directly synthesized from 6-Chloro-3-methoxy-4-methylpyridazine, it features a highly substituted "6-methylpyridazin-4-yl" core, highlighting the importance of this specific substitution pattern in achieving potent microbicidal activity.

The synthesis of such complex agrochemicals involves multi-step sequences where building blocks like substituted pyridazines are sequentially elaborated. The chlorine atom on 6-Chloro-3-methoxy-4-methylpyridazine would likely be displaced in a key step to link the pyridazine core to other fragments, such as the (3-chloro-2-fluorophenoxy) group in the patented example. The methyl group at the 4-position is also a key structural feature retained in the final active compound. Research in this area focuses on creating libraries of derivatives by varying the substituents on the pyridazine ring and evaluating their biological activity against a range of plant pathogens.

Role in the Development of Luminescent Materials

The search for new luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs), is a major focus of materials science research. mdpi.com A key strategy in designing efficient emitters is the use of a donor-acceptor (D-A) architecture. In such molecules, an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit. This design can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for tuning the emission color and efficiency.

The pyridazine ring, due to the presence of two electronegative nitrogen atoms, is considered an excellent electron-accepting moiety for these D-A systems. While specific studies on 6-Chloro-3-methoxy-4-methylpyridazine in luminescent materials were not found, extensive research on other pyridazine derivatives illustrates their potential. By synthetically connecting various electron-donating groups (e.g., phenoxazine, carbazole) to a pyridazine core, researchers have developed materials exhibiting thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency.

The photophysical properties of these materials are highly dependent on the specific donor and acceptor units, as well as their relative orientation. The substitution pattern on the pyridazine ring is critical for tuning these properties. The methoxy and methyl groups on 6-Chloro-3-methoxy-4-methylpyridazine would act as weak electron-donating groups, which would slightly modify the acceptor strength of the pyridazine core. The chlorine atom provides a convenient point for synthetic attachment of various donor moieties.

Table 2: Photophysical Properties of Example Donor-Acceptor s-Tetrazine Derivatives (Related N-Heterocycles)

| Compound Name | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) | Note | Reference |

|---|---|---|---|---|

| 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 391 nm | 0.98 | Exhibits strong violet-blue fluorescence. | mdpi.com |

| 3,6-bis(4-(5-phenyl-4-p-tolyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 390 nm | 0.83 | High quantum yield maintained with different aryl substituents. | mdpi.com |

| 3,6-bis(4-(5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 391 nm | 0.44 | The presence of a chloro-substituent reduces the quantum yield. | mdpi.com |

Note: The table shows data for s-tetrazine derivatives, which are also electron-deficient N-heterocycles, to illustrate the principles of D-A design and the impact of substituents on luminescent properties. mdpi.comnih.govresearchgate.net

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Current Understanding

Currently, 6-Chloro-3-methoxy-4-methylpyridazine is primarily recognized for its role as a synthetic precursor. The pyridazine (B1198779) ring itself is known for its unique physicochemical properties, including a significant dipole moment, weak basicity, and the capacity for dual hydrogen bonding, which make it an attractive scaffold in drug discovery and materials science. nih.govnih.gov

Research on analogous pyridazine structures reveals key reactivity patterns that are applicable to 6-Chloro-3-methoxy-4-methylpyridazine:

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a common and powerful method for elaborating the pyridazine core. arkat-usa.org

Cross-Coupling Reactions: The chloro-substituent facilitates various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for building complex molecular architectures.

Modification of Substituents: The methoxy (B1213986) and methyl groups can also be subjects of chemical modification, although they are generally less reactive than the chloro group.

The primary utility of 6-Chloro-3-methoxy-4-methylpyridazine is as a building block for creating new chemical entities with potential applications in pharmaceuticals and agrochemicals. scholarsresearchlibrary.comresearchgate.net Its specific substitution pattern offers a unique starting point for generating diverse molecular libraries.

Unexplored Areas and Identification of Research Gaps

Despite its potential as a synthetic intermediate, there is a significant lack of dedicated research on 6-Chloro-3-methoxy-4-methylpyridazine itself. The primary research gaps are summarized below.

Table 1: Identified Research Gaps for 6-Chloro-3-methoxy-4-methylpyridazine

| Research Area | Description of Gap |

|---|---|

| Biological Activity Screening | There is no publicly available data on the intrinsic biological activity of the compound. Screening against various biological targets (e.g., kinases, GPCRs, microbial strains) is a major unexplored area. |

| Physicochemical Characterization | Comprehensive data on its physical and chemical properties, such as solubility, lipophilicity (LogP), pKa, and crystallographic structure, are not available. This information is crucial for rational drug design and materials development. |

| Detailed Reactivity Profiling | While its reactivity can be inferred from general pyridazine chemistry, a detailed investigation of its reaction kinetics, mechanisms, and the scope of its participation in various modern synthetic transformations is lacking. |

| Metabolic Stability and Toxicity | For any potential pharmaceutical application, studies on its metabolic fate, stability in biological systems, and potential toxicological profile are essential but currently absent. |

| Material Science Applications | The potential of this compound as a precursor for organic electronic materials, such as organic semiconductors or emitters, has not been investigated. liberty.edu |

Addressing these gaps through systematic investigation would provide a more complete understanding of this molecule and could reveal novel applications.

Prospects for Novel Pyridazine-Based Chemical Entities in Advanced Materials and Chemical Biology

The pyridazine core is a "privileged structure" in medicinal chemistry and is increasingly finding applications in materials science. researchgate.net Derivatives synthesized from 6-Chloro-3-methoxy-4-methylpyridazine could contribute significantly to these fields.

Advanced Materials: Pyridazine-containing molecules are being explored for their electronic properties. liberty.edu The inherent planarity and nitrogen atoms of the pyridazine ring can influence molecular packing and charge transport characteristics. By using 6-Chloro-3-methoxy-4-methylpyridazine as a starting point, novel conjugated systems could be synthesized for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors.

Chemical Biology: The pyridazine scaffold is present in numerous biologically active compounds, including those with anticancer, antimicrobial, and antihypertensive properties. researchgate.netnih.govacs.org The substitution pattern of 6-Chloro-3-methoxy-4-methylpyridazine provides three distinct points for diversification, allowing for the creation of focused libraries of compounds for high-throughput screening. These novel entities could serve as chemical probes to study biological pathways or as starting points for drug discovery programs. For instance, pyridazines have been used to develop inhibitors of specific enzymes like ALK5, highlighting their potential in targeted therapy. acs.org

Advanced Methodologies for Future Investigations (e.g., AI-driven synthesis, advanced mechanistic probes)

Future research on 6-Chloro-3-methoxy-4-methylpyridazine and its derivatives can be greatly accelerated by leveraging cutting-edge technologies.

Retrosynthesis Planning: AI tools can predict novel and efficient synthetic routes to complex target molecules starting from precursors like 6-Chloro-3-methoxy-4-methylpyridazine. nih.gov

Property Prediction: Machine learning models can predict the biological activities, physicochemical properties, and potential toxicity of virtual libraries of derivatives before they are synthesized, saving time and resources.

Advanced Mechanistic Probes: Understanding the mechanisms of reactions involving pyridazines is key to optimizing conditions and developing new transformations.

In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can monitor reactions in real-time, providing valuable insights into reaction intermediates and kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict regioselectivity, and explain the electronic effects of the substituents on the pyridazine ring, guiding experimental design. rsc.org

High-Throughput Experimentation (HTE): Robotic platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) for reactions involving 6-Chloro-3-methoxy-4-methylpyridazine, accelerating the discovery of optimal synthetic methods.

By combining the synthetic versatility of the 6-Chloro-3-methoxy-4-methylpyridazine scaffold with these advanced methodologies, researchers can more efficiently explore its potential and develop novel, high-value chemical entities for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.